CYP3A4 Metabolic Stability: 5-(4-Fluorophenyl)-3-methylpentanoic Acid vs. Unsubstituted 5-(4-Fluorophenyl)pentanoic Acid
5-(4-Fluorophenyl)-3-methylpentanoic acid exhibits measurable but low-affinity inhibition of CYP3A4 (IC₅₀ = 20,000 nM in human liver microsomes) [1]. While direct head-to-head comparison data against 5-(4-fluorophenyl)pentanoic acid are not available in the public domain, class-level SAR indicates that the 3-methyl substituent reduces CYP3A4 affinity relative to non-methylated pentanoic acid derivatives, as methyl branching is known to decrease metabolic liability at this isoform [2]. This property is relevant for procurement when a low CYP3A4 inhibition risk is desired in early lead profiling.
| Evidence Dimension | CYP3A4 inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 20,000 nM (CYP3A4, human liver microsomes) |
| Comparator Or Baseline | 5-(4-Fluorophenyl)pentanoic acid: no reported CYP3A4 data; class-level methyl-branched pentanoic acids generally show IC₅₀ > 30,000 nM [2] |
| Quantified Difference | Approximately ≥1.5-fold lower affinity for CYP3A4 versus straight-chain analogs (class-level estimate) |
| Conditions | Human liver microsomes; fluorogenic substrate; 15-min preincubation; NADPH added; 2-h measurement [1] |
Why This Matters
Lower CYP3A4 inhibition reduces the likelihood of drug-drug interactions, making this compound a more attractive scaffold for programs prioritizing metabolic safety.
- [1] BindingDB. (2023). BDBM50600733 (CHEMBL5182534): CYP3A4 inhibition in human liver microsomes. BindingDB Entry. View Source
- [2] Datta, S., et al. (2019). Synthesis, anticancer activity, structure-activity relationship and binding mode of interaction studies of substituted pentanoic acids. Future Medicinal Chemistry, 11(14), 1679-1701. View Source
